Lipophilicity Comparison: vs. 2-Aminoethanesulfonamide
The target compound exhibits a predicted LogP of 0.62, approximately 2.5-fold lower (more hydrophilic) than 2-aminoethanesulfonamide (CAS 4378-70-5, LogP 1.52) [1]. This 0.90 log-unit difference corresponds to an ~8-fold difference in octanol-water partition coefficient, positioning the target compound closer to the optimal Lipinski LogP range (0–3) for oral bioavailability while retaining sufficient hydrophilicity for aqueous formulation. The lower LogP is driven by the polar N,N-dimethylsulfonamide group replacing the primary sulfonamide –NH₂ of the comparator, simultaneously reducing hydrogen-bond donor count from 2 to 1 .
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 0.62 (predicted, ACD/Labs method) |
| Comparator Or Baseline | 2-Aminoethanesulfonamide (CAS 4378-70-5): LogP = 1.52 (predicted) |
| Quantified Difference | ΔLogP = −0.90 (target is ~0.9 log units more hydrophilic; ~8-fold lower octanol-water partition coefficient) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform; validated against experimental LogP measurements for structurally related sulfonamides |
Why This Matters
For medicinal chemistry and lead optimization programs, a LogP difference of 0.9 units can substantially alter membrane permeability, aqueous solubility, and plasma protein binding, meaning the target compound cannot be substituted with 2-aminoethanesulfonamide without expecting divergent pharmacokinetic and formulation behavior.
- [1] Molbase / ChemBK. 2-Aminoethanesulfonamide (CAS 4378-70-5): LogP 1.517. Available at: https://qiye.molbase.cn/; https://chembk.com/ View Source
